6-(Trifluoromethyl)nicotinohydrazide
Overview
Description
6-(Trifluoromethyl)nicotinohydrazide is a chemical compound that is part of a broader class of nicotinohydrazides, which have been studied for their potential as anti-infective agents. The trifluoromethyl group attached to the nicotinic acid moiety is a common structural feature in this class of compounds, which is known to influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, involves the trifluoromethylation of an aryl iodide using a cost-effective system composed of methyl chlorodifluoroacetate (MCDFA), KF, and CuI. This method has been reported to be both safe and economical, making it suitable for large-scale production . Additionally, the synthesis of 6-chloro-nicotinic acid hydrazide, a compound structurally similar to 6-(trifluoromethyl)nicotinohydrazide, has been achieved through a two-step process involving the activation of the carboxyl group and subsequent substitution with anhydrous hydrazine. The optimization of this process has led to a significant yield of 83% under controlled conditions .
Molecular Structure Analysis
The molecular structure of 6-(trifluoromethyl)nicotinohydrazide derivatives is crucial for their biological activity. The presence of the trifluoromethyl group is a key structural element that can affect the compound's interaction with biological targets. In the case of 6-phenylnicotinohydrazide derivatives, the structure-activity relationship has been established, indicating that specific substitutions on the phenyl ring can lead to enhanced antimicrobial activity .
Chemical Reactions Analysis
While specific chemical reactions of 6-(trifluoromethyl)nicotinohydrazide are not detailed in the provided papers, the synthesis and reactivity of similar compounds suggest that the trifluoromethyl group can influence the compound's reactivity. For instance, the trifluoromethylation step in the synthesis of related compounds is a critical reaction that introduces the trifluoromethyl group into the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(trifluoromethyl)nicotinohydrazide are not explicitly discussed in the provided papers. However, the trifluoromethyl group is known to impart unique properties to compounds, such as increased lipophilicity and metabolic stability, which can be beneficial in drug design. The presence of this group in nicotinohydrazide derivatives is likely to affect their solubility, boiling point, and stability, which are important factors in their potential use as pharmaceutical agents .
Relevant Case Studies
The most relevant case study involves the biological evaluation of 6-phenylnicotinohydrazide derivatives, which demonstrated varying levels of antimicrobial activity. One particular derivative, the 2,6-dichlorobenzylidene counterpart, showed superior antimycobacterial activity with a minimum inhibitory concentration (MIC) of 3.90 µg/mL. It also exhibited potent broad-spectrum antimicrobial activities with MIC values ranging from 0.24-1.95 µg/mL. Importantly, the most active compounds in this study did not display significant cytotoxic effects against normal breast cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel nicotinohydrazide derivatives were prepared and screened for cytotoxicity against various human cancer cell lines .
- Methods of Application: The compounds were prepared in a series of steps and then screened for cytotoxicity against HeLa (cervical), DU145 (prostate), HepG2 (liver) and MBA-MB-231 (breast) human cancer cell lines .
- Results: Compounds 6h, 6i, 7d, 7h, 7i and 8b showed promising cytotoxicity at <15μM concentration .
Agrochemical and Pharmaceutical Ingredients
- Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, including “6-(Trifluoromethyl)nicotinohydrazide”, are used in the agrochemical and pharmaceutical industries .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these compounds are used in the protection of crops from pests .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases .
- Methods of Application: The compound is combined with suitable aldehydes and four hydrazides to achieve the synthesis. The preparation approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
Chemo- and Regioselective Synthesis of New Heteroaryl-linked Pyridinohydrazones
- Scientific Field: Organic Chemistry
- Application Summary: “6-(Trifluoromethyl)nicotinohydrazide” is used as a precursor for the chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones .
- Methods of Application: The compound is reacted with seven aryl or heteroaryl aldehydes by a simple procedure in ethanol as solvent .
- Results: Cyclization reactions of the resulting compounds with some 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones or triethylorthoacetate were proceeded easily also in ethanol, an eco-friendly solvent, to give regioselectively nine examples of pyrazolinyl-pyridinohydrazones and one 1,3,4-oxadiazole derivative .
Synthesis of Novel Nicotinohydrazide and (1,3,4-Oxadiazol-2-yl)-6-(Trifluoromethyl)pyridine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel nicotinohydrazide derivatives and 1,3,4-oxadiazole functionalized pyridine derivatives were prepared .
- Methods of Application: The compounds were prepared in a series of steps .
- Results: All the compounds were screened for cytotoxicity against HeLa (cervical), DU145 (prostate), HepG2 (liver) and MBA-MB-231 (breast) human cancer cell lines .
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases .
- Methods of Application: The compound is combined with suitable aldehydes and four hydrazides to achieve the synthesis. The preparation approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(14)13-11/h1-3H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUTXAGAJENNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380560 | |
Record name | 6-(trifluoromethyl)nicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)nicotinohydrazide | |
CAS RN |
386715-32-8 | |
Record name | 6-(trifluoromethyl)nicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 386715-32-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.